3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester
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Overview
Description
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester typically involves the reaction of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Hydrolysis: The compound can hydrolyze under physiological pH conditions, leading to the formation of phenylboronic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Protodeboronation: Radical initiators and photoredox catalysts.
Hydrolysis: Water and physiological pH conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: Hydrocarbons and boronic acids.
Hydrolysis: Phenylboronic acid.
Scientific Research Applications
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- (Pinacolboryl)benzene
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to undergo various chemical transformations under mild conditions makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C28H34B2O2 |
---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]borane |
InChI |
InChI=1S/C28H34B2O2/c1-19-12-9-13-20(2)25(19)29(26-21(3)14-10-15-22(26)4)23-16-11-17-24(18-23)30-31-27(5,6)28(7,8)32-30/h9-18H,1-8H3 |
InChI Key |
SEROFDPGFXCNTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
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